molecular formula C20H15BrN2OS2 B2750058 2-{[(3-bromophenyl)methyl]sulfanyl}-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1115948-66-7

2-{[(3-bromophenyl)methyl]sulfanyl}-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2750058
CAS No.: 1115948-66-7
M. Wt: 443.38
InChI Key: DGBJNNQXEKNEHW-UHFFFAOYSA-N
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Description

2-{[(3-bromophenyl)methyl]sulfanyl}-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a pyrimidine ring, and substituted phenyl groups. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .

Scientific Research Applications

2-{[(3-bromophenyl)methyl]sulfanyl}-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and as a potential drug candidate for various conditions.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Future Directions

The future directions for research on this compound could include further exploration of its neuroprotective and anti-inflammatory properties . Additionally, more detailed studies on its synthesis, molecular structure, and chemical reactions could provide valuable insights.

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibiting AChE can increase the concentration of acetylcholine in the brain, potentially improving cognitive function .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . The compound competes with acetylcholine for the active site of AChE, preventing the enzyme from breaking down acetylcholine . At the same time, it also binds to an allosteric site on the enzyme, changing its shape and further reducing its activity .

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By preventing the breakdown of acetylcholine, the compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing cholinergic transmission . This can lead to improved memory and cognition, particularly in conditions like Alzheimer’s disease where cholinergic transmission is impaired .

Pharmacokinetics

The compound’s ability to inhibit ache suggests that it can cross the blood-brain barrier, a crucial property for drugs intended to affect brain function .

Result of Action

The inhibition of AChE leads to an increase in acetylcholine levels in the brain . This can result in improved cognitive function, particularly in conditions characterized by reduced cholinergic transmission, such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-bromophenyl)methyl]sulfanyl}-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-bromophenyl)methyl]sulfanyl}-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development in multiple fields.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2OS2/c1-23-19(24)18-16(11-17(26-18)14-7-3-2-4-8-14)22-20(23)25-12-13-6-5-9-15(21)10-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBJNNQXEKNEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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